molecular formula C19H20N2O2 B11950901 ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate

ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate

Cat. No.: B11950901
M. Wt: 308.4 g/mol
InChI Key: YWPZHGWESJVRTM-CCEZHUSRSA-N
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Description

Ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazino group attached to a butenoate ester, with a diphenylmethylene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate typically involves the reaction of ethyl acetoacetate with diphenylmethylenehydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted hydrazones.

Scientific Research Applications

Ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex hydrazones and related compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The diphenylmethylene group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-[(2,4-dichlorophenyl)hydrazono]propanoate
  • 1-Methylbutyl 4-(2-acetyl-2-ethylhydrazino)benzoate
  • 2-(Diphenylmethylene)malononitrile

Uniqueness

Ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate is unique due to its specific structural features, such as the combination of a hydrazino group with a diphenylmethylene substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl (E)-3-(2-benzhydrylidenehydrazinyl)but-2-enoate

InChI

InChI=1S/C19H20N2O2/c1-3-23-18(22)14-15(2)20-21-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-14,20H,3H2,1-2H3/b15-14+

InChI Key

YWPZHGWESJVRTM-CCEZHUSRSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/NN=C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C=C(C)NN=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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